molecular formula C9H9ClFNO B2720886 2-chloro-N-[(3-fluorophenyl)methyl]acetamide CAS No. 330679-40-8

2-chloro-N-[(3-fluorophenyl)methyl]acetamide

Cat. No.: B2720886
CAS No.: 330679-40-8
M. Wt: 201.63
InChI Key: ZDJJDJFJYVGNJY-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C9H9ClFNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 2-chloro group and the nitrogen atom is bonded to a 3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-fluorophenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-fluorobenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction: The amide group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), are used under mild conditions to avoid over-oxidation.

    Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in anhydrous solvents to prevent side reactions.

Major Products Formed

    Nucleophilic substitution: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2-chloro-N-[(3-fluorophenyl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-fluorophenyl)methyl]acetamide depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: Similar structure but with an additional chlorine atom on the phenyl ring.

    2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a fluorine atom on the phenyl ring.

Uniqueness

2-chloro-N-[(3-fluorophenyl)methyl]acetamide is unique due to the presence of both a chlorine and a fluorine atom, which can influence its reactivity and interactions with other molecules. The combination of these substituents can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[(3-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-5-9(13)12-6-7-2-1-3-8(11)4-7/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJJDJFJYVGNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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